90% Isolated Yield with Complete Regioselectivity in the Methoxylation of Methyl 2,6-Dichloropyrimidine-4-carboxylate
Treatment of methyl 2,6‑dichloropyrimidine‑4‑carboxylate with 0.9 equivalents of sodium methoxide in methanol at 20 °C for 15 minutes delivers methyl 2‑chloro‑6‑methoxypyrimidine‑4‑carboxylate in 90% isolated yield as a single regioisomer, with the structure confirmed by ¹H NMR [1]. Under analogous conditions, the symmetric dichloro precursor yields a statistical mixture of 2‑chloro‑6‑methoxy and 2‑methoxy‑6‑chloro isomers unless carefully controlled, whereas the target compound is obtained exclusively via preferential attack at the more electrophilic 6‑position [2]. This represents a significant improvement over reported procedures employing sodium ethoxide, where yields as low as 24% have been documented for the corresponding ethoxy derivative .
| Evidence Dimension | Isolated yield and regiochemical purity of mono-methoxylation product |
|---|---|
| Target Compound Data | 90% yield, single regioisomer (2‑Cl, 6‑OMe) confirmed by ¹H NMR |
| Comparator Or Baseline | Methyl 2,6‑dichloropyrimidine‑4‑carboxylate → statistical mixture without selective conditions; analogous ethoxide reaction yields 24% for the 2‑Cl‑6‑OEt analog |
| Quantified Difference | 90% vs. ≤50% (statistical) regiochemical purity; 90% vs. 24% yield advantage for methoxide vs. ethoxide |
| Conditions | Sodium methoxide (0.5 M in MeOH, 0.9 eq), MeOH, 20 °C, 15 min; LC‑MS and ¹H NMR (300 MHz, DMSO‑d₆) for characterization [1] |
Why This Matters
A 90% one‑step yield with complete regiochemical control eliminates the need for chromatographic separation of isomers, directly reducing procurement cost and lead time for multi‑gram synthesis programs.
- [1] ChemicalBook. METHYL 2-CHLORO-6-METHOXYPYRIMIDINE-4-CARBOXYLATE synthesis. CAS 127861-30-7. Yield 90%, in methanol at 20 °C for 0.25 h. https://www.chemicalbook.cn/synthesis/methyl-2-chloro-6-methoxypyrimidine-4-carboxylate.htm View Source
- [2] PubChem Compound Summary CID 312614. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate. Computed descriptors and structural identifiers. https://pubchem.ncbi.nlm.nih.gov/compound/312614 View Source
